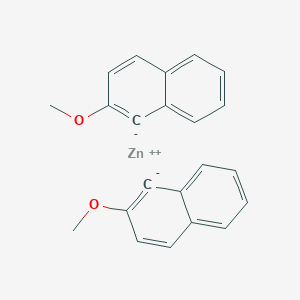
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is an organic compound with a complex structure that includes two benzyloxy groups attached to a dihydro-methanonaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the benzylation of a naphthalene derivative, followed by a series of reduction and cyclization reactions to form the dihydro-methanonaphthalene core. The reaction conditions often require the use of strong bases and reducing agents, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures for handling reactive chemicals.
化学反应分析
Types of Reactions
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene core.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like benzyl chloride (C₆H₅CH₂Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.
科学研究应用
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its derivatives are explored for their pharmacological properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is investigated for its potential use in materials science, particularly in the development of new polymers and coatings.
作用机制
The mechanism of action of 5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-cancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
5,8-Bis(benzyloxy)naphthalene: Similar structure but lacks the dihydro-methanonaphthalene core.
1,4-Dihydro-1,4-methanonaphthalene: Lacks the benzyloxy groups.
Benzyloxybenzene: Simpler structure with only one benzyloxy group attached to a benzene ring.
Uniqueness
5,8-Bis(benzyloxy)-1,4-dihydro-1,4-methanonaphthalene is unique due to the combination of its benzyloxy groups and the dihydro-methanonaphthalene core. This unique structure imparts specific chemical properties that make it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of its biological activities.
属性
CAS 编号 |
920287-08-7 |
|---|---|
分子式 |
C25H22O2 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
3,6-bis(phenylmethoxy)tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C25H22O2/c1-3-7-18(8-4-1)16-26-22-13-14-23(27-17-19-9-5-2-6-10-19)25-21-12-11-20(15-21)24(22)25/h1-14,20-21H,15-17H2 |
InChI 键 |
RGBLZSQZSZXPAF-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC1C3=C(C=CC(=C23)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)


![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
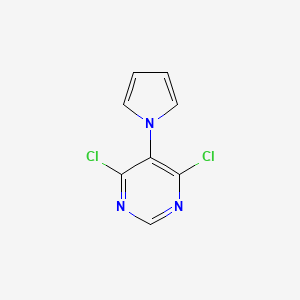
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)

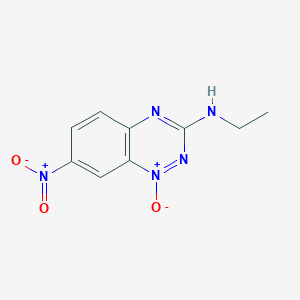
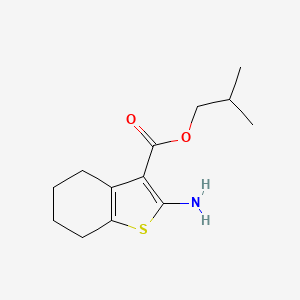

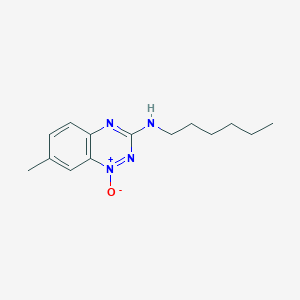
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)
dimethylsilane](/img/structure/B12628055.png)
